Benzoic acid, 2,3-dichloro-, 1-methylethyl ester
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Overview
Description
Benzoic acid, 2,3-dichloro-, 1-methylethyl ester is an organic compound with the molecular formula C10H10Cl2O2. It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 1-methylethyl group, and the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,3-dichloro-, 1-methylethyl ester typically involves the esterification of 2,3-dichlorobenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
2,3-dichlorobenzoic acid+isopropanolH2SO4benzoic acid, 2,3-dichloro-, 1-methylethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,3-dichloro-, 1-methylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,3-dichlorobenzoic acid and isopropanol in the presence of an acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,3-dichlorobenzoic acid and isopropanol.
Reduction: 2,3-dichlorobenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2,3-dichloro-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2,3-dichloro-, 1-methylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2,3-dichlorobenzoic acid, which can then interact with enzymes or receptors in biological systems. The chlorine substituents on the benzene ring may enhance the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 1-methylethyl ester: Similar ester structure but without chlorine substituents.
Benzoic acid, 2-chloro-, 1-methylethyl ester: Contains only one chlorine substituent.
Benzoic acid, 3-chloro-, 1-methylethyl ester: Contains only one chlorine substituent at a different position.
Uniqueness
Benzoic acid, 2,3-dichloro-, 1-methylethyl ester is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these chlorine atoms can affect the compound’s interactions with other molecules and its overall stability.
Properties
CAS No. |
130189-78-5 |
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Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
propan-2-yl 2,3-dichlorobenzoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(2)14-10(13)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3 |
InChI Key |
ALCOSKITZGAESR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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